1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
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Overview
Description
1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a methoxypiperidinyl group, and a phenylurea moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydryl chloride and an appropriate aromatic compound.
Introduction of the Methoxypiperidinyl Group: The methoxypiperidinyl group can be synthesized by reacting piperidine with methoxybenzyl chloride under basic conditions.
Coupling of Intermediates: The benzhydryl intermediate and the methoxypiperidinyl intermediate are then coupled using a suitable coupling reagent, such as carbonyldiimidazole, to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may be investigated for its effects on various biological targets, such as enzymes, receptors, and ion channels.
Pharmacology: Researchers explore the pharmacokinetics and pharmacodynamics of the compound to understand its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: The compound’s chemical properties may make it suitable for use in industrial processes, such as catalysis or as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds have similar benzhydryl and piperidine moieties but differ in their functional groups and overall structure.
1-Benzhydryl piperazine derivatives: These compounds contain a benzhydryl group and a piperazine ring, and are studied for their ACE inhibition and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzhydryl-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-31-24-16-18-29(19-17-24)23-14-12-22(13-15-23)27-26(30)28-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYVYAOANVNATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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